Functional Discrimination: c-di-UMP as Non-STING-Activating Control Versus c-di-AMP and c-di-GMP Agonists
In a dendritic cell (DC) activation assay, mixing PEG-Q11R9 with cyclic-di-UMP (c-di-UMP) as a non-STING activating control failed to promote the same level of DC activation—measured via CD80 and CD86 mean fluorescence intensity—as observed with either cyclic-di-AMP (c-di-AMP) or cyclic-di-GMP (c-di-GMP) under identical conditions [1]. This functional discrimination confirms c-di-UMP's defined utility as a negative control in STING pathway studies.
| Evidence Dimension | Dendritic cell activation (CD80/CD86 MFI upregulation) |
|---|---|
| Target Compound Data | No significant DC activation above baseline |
| Comparator Or Baseline | c-di-AMP and c-di-GMP (both produced significant DC activation) |
| Quantified Difference | Qualitative absence of STING-dependent activation versus positive agonists; statistical significance confirmed (p < 0.05 to p < 0.0001 via 2-way ANOVA with Tukey's multiple comparisons test) |
| Conditions | Murine DC2.4 dendritic cells incubated overnight with PEG-Q11R9 plus indicated CDNs; STING inhibition verified with small-molecule inhibitor C-178; n=3 per group |
Why This Matters
This direct functional comparison validates c-di-UMP's procurement as an essential negative control reagent for STING pathway research, distinguishing it from STING agonists (c-di-AMP, c-di-GMP) that would confound experimental interpretation if used as controls.
- [1] PMC8822437. Figure 6: CDN adjuvant-mediated DC activation enhanced by PEG-Q11R9 is STING-dependent. 2022. View Source
